sdsB protein

transcriptional autoregulation LysR-type regulator SDS degradation

sdsB protein (CAS 147603-53-0) is a 33,600 Da LysR-type transcriptional activator originally isolated from Pseudomonas sp. strain ATCC 19151.

Molecular Formula C5F4O
Molecular Weight 0
CAS No. 147603-53-0
Cat. No. B1176199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesdsB protein
CAS147603-53-0
SynonymssdsB protein
Molecular FormulaC5F4O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sdsB Protein (CAS 147603-53-0): Procurement-Grade LysR-Type SDS Degradation Activator from Pseudomonas sp.


sdsB protein (CAS 147603-53-0) is a 33,600 Da LysR-type transcriptional activator originally isolated from Pseudomonas sp. strain ATCC 19151 [1]. It functions as a positive regulator of the sdsA alkylsulfatase gene, enabling bacterial utilization of sodium dodecyl sulfate (SDS) as a sole carbon source [1][2]. The protein belongs to the helix-turn-helix DNA-binding activator family and directly regulates transcription of both sdsA and its own gene (sdsB) through a divergent promoter architecture [2].

Why Generic LysR-Type Regulators Cannot Substitute for sdsB Protein in SDS Degradation Research and Biosensor Applications


Although sdsB belongs to the broadly conserved LysR-type transcriptional regulator (LTTR) family, even closely related Pseudomonas LTTRs exhibit divergent regulatory modes, substrate specificities, and autoregulatory architectures that preclude simple functional interchange [1][2]. For instance, the P. aeruginosa PAO1 ortholog SdsB1 lacks positive autoregulation of its own transcript [1], while the P. putida LTTR AsfR operates as a negative repressor rather than a positive activator [2]. These functional distinctions directly affect experimental outcomes in transcriptional activation assays, biosensor design, and bioremediation pathway engineering.

sdsB Protein: Quantitative Differentiation Evidence vs. Closest LysR-Type Regulator Analogs


Positive Autoregulation of sdsB vs. Non-Autoinducible sdsB1 Ortholog from P. aeruginosa PAO1

SdsB from Pseudomonas sp. ATCC19151 positively autoregulates its own expression: P(sdsB) promoter activity rises significantly in the presence of SDS, indicating a positive feedback loop that amplifies SDS degradation capacity [1]. In contrast, the P. aeruginosa PAO1 ortholog SdsB1 shows no increase in sdsB1 mRNA levels during growth on SDS or SLES compared to succinate-grown cells, as measured by qRT-PCR [2]. This functional divergence means SdsB generates a self-amplifying regulatory circuit absent in SdsB1-based systems.

transcriptional autoregulation LysR-type regulator SDS degradation

Positive Activator Function vs. Negative Repressor Mode of the LysR-Type Regulator AsfR from Pseudomonas putida

SdsB functions as a positive transcriptional activator: P(sdsA) and P(sdsB) promoter activities increase significantly upon SDS exposure, and DNA-binding assays confirm direct activation of both genes [1]. In marked contrast, AsfR, a LysR-type regulator from P. putida S-313 controlling aryl desulfonation, operates as a negative regulator (repressor) of the asfABC operon [2]. This regulatory polarity difference is critical: SdsB increases target gene expression upon substrate detection, while AsfR represses target genes, with induction occurring indirectly through reduced asfR expression [2].

LysR regulator positive vs. negative regulation transcriptional control

SDS Substrate Specificity of the sdsB-Regulated System vs. Broad-Spectrum Sulfate Ester Regulator SftR

The sdsB-sdsA regulatory system in Pseudomonas sp. ATCC19151 specifically responds to SDS and structurally related alkyl sulfate esters. A whole-cell biosensor employing the SdsB1 (PAO1 ortholog) activator and the P(sdsA1) promoter achieves an SDS detection limit of 0.1 ppm with a linear dynamic range of 0.4–62.5 ppm (R² = 0.99) and reliably differentiates SDS from the related detergent SDBS [1]. In contrast, the LysR-type regulator SftR from P. putida controls genes required for utilization of both aryl- and alkylsulfate esters; an sftR mutant cannot grow with either substrate class [2]. This broader substrate scope means SftR-based systems lack the SDS-selective response characteristic of the sdsB regulon.

substrate specificity alkyl sulfate aryl sulfate biosensor selectivity

High SDS Tolerance of the sdsB-Containing Pseudomonas sp. ATCC19151 vs. Typical Pseudomonas Biodegradation Strains

Pseudomonas sp. ATCC19151, harboring the sdsB-sdsA regulatory system, degrades 100% of SDS present in liquid medium at concentrations up to 4% w/v within 48 hours at 30°C and grows in the presence of up to 15% v/v commercial 'Fairy' detergent, mineralizing 35% of the anionic surfactants present [1]. A closely related Pseudomonas study reports only 20% SDS degradation at 10,000 ppm (1% w/v) after 48 hours, and optimal degradation (~96%) occurring only at 1,500 ppm (0.15% w/v) [2]. The sdsB-regulated strain thus tolerates and degrades SDS at concentrations approximately 25-fold higher than the optimal degradation concentration reported for other Pseudomonas strains.

SDS tolerance bioremediation Pseudomonas anionic surfactant degradation

Quantitative Transcriptional Activation Magnitude: sdsB-Regulated sdsA1 Induction in P. aeruginosa PAO1

In P. aeruginosa PAO1, the SdsB1-activated sdsA1 gene is induced approximately 140-fold in the presence of SDS as measured by qRT-PCR, compared to approximately 3.5-fold induction measured by plasmid-based promoter-lacZ reporter assays [1]. Critically, the ΔsdsB1 deletion mutant exhibits almost no growth on SLES as the sole carbon source compared to wild-type and complemented strains, and shows no detectable SLES degradation [1]. For comparison, the lao operon regulated by the TetR-type repressor LaoR shows only a 2.4 ± 0.9 fold induction under the same SDS conditions (qRT-PCR), demonstrating that the SdsB1-driven activation is substantially stronger than the LaoR-regulated system within the same genomic context [1].

transcriptional activation qRT-PCR lacZ reporter fold induction

High-Value Application Scenarios for sdsB Protein Based on Verified Differential Performance


SDS-Specific Whole-Cell Biosensor Construction for Environmental Monitoring

The sdsB (or SdsB1) activator protein combined with the P(sdsA1) promoter enables construction of whole-cell GFP-based biosensors with a verified SDS detection limit of 0.1 ppm and a linear response range of 0.4–62.5 ppm (R² = 0.99) [1]. The sensor reliably differentiates SDS from SDBS and shows minimal interference from other detergents, metals, and inorganic ions [1]. This high selectivity is not achievable with broad-spectrum LysR regulators such as SftR, which responds to both aryl- and alkylsulfate esters [2]. The ~140-fold qRT-PCR induction magnitude of the sdsB1-regulated system further supports strong signal-to-noise ratios in biosensor formats [1].

High-Concentration SDS Bioremediation Strain Engineering

Pseudomonas sp. ATCC19151, which harbors the native sdsB-sdsA regulatory system, completely degrades SDS at concentrations up to 4% w/v within 48 hours—a tolerance level approximately 27-fold higher than the optimal degradation concentration of 0.15% w/v reported for other Pseudomonas strains [1][2]. This extreme SDS tolerance, combined with the positive autoregulatory feedback loop of SdsB that amplifies sdsA expression upon SDS detection [1], makes the sdsB-containing system particularly suited for engineering strains targeting industrial detergent waste streams.

LysR-Type Regulator Comparative Studies: Activator vs. Repressor Mechanisms

SdsB serves as a well-characterized positive activator model within the LysR family, demonstrated to directly bind the divergent sdsA-sdsB promoter region and activate transcription of both genes [1]. This contrasts sharply with the LysR regulator AsfR from P. putida, which acts as a negative regulator and requires reduced asfR expression for target gene induction [2]. For structural and functional comparative studies of LTTR regulatory polarity, SdsB provides an experimentally tractable positive-control paradigm with established DNA-binding and promoter activation assays [1].

Inducible Protein Expression Systems with High Dynamic Range in Pseudomonads

The SdsB1-P(sdsA1) regulatory pair achieves approximately 140-fold induction of downstream genes by qRT-PCR upon SDS exposure in P. aeruginosa PAO1, substantially outperforming the LaoR-regulated lao operon (2.4 ± 0.9 fold induction) within the same host [1]. This high dynamic range, combined with the complete loss of induction in the ΔsdsB1 mutant background [1], provides tight regulatory control suitable for recombinant protein production and metabolic engineering applications requiring strong, substrate-inducible promoters in Pseudomonas chassis.

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